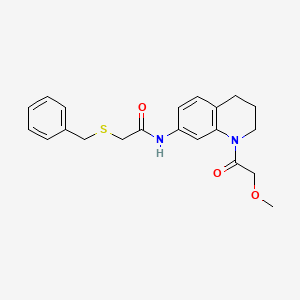

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as IBSP, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the proteasome, which is a large protein complex that plays a critical role in the degradation of intracellular proteins. IBSP has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of applications, including cancer research, drug discovery, and protein degradation studies.

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Antimicrobial Evaluation of Novel Azetidinones : Azetidinones, a class of compounds related to the one , have been synthesized and evaluated for their antimicrobial activities. These compounds were prepared through condensation and cyclocondensation reactions, with their structures confirmed by analytical and spectral data. They showed notable antibacterial and antifungal properties (Prajapati & Thakur, 2014).

Synthesis, Biological, and Chiroptical Activity : The [2+2]cycloaddition methodology was used to create 3-phenyl-clavams with moderate stereoselectivity. These compounds, including various stereoisomers, were evaluated for their biological activities, demonstrating inhibition of bacterial enzymes (Cierpucha et al., 2004).

Chemical Synthesis Techniques

Convenient Synthesis of Azetidinones : A method for preparing 4-(Phenylsulfonylthio)-2-azetidinones was demonstrated, showcasing a potential route for the synthesis of compounds similar to the one . This method could be pivotal for penicillin–cephalosporin conversions, indicating its relevance in antibiotic development (Tanaka et al., 1991).

Stannyl Radical-Mediated Cleavage : This research focused on a new methodology for the removal of the synthetically useful sulfone moiety from heterocyclic sulfones, which could be applicable in the modification or degradation of compounds like 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one (Wnuk et al., 1996).

Potential Applications and Mechanistic Insights

Antimicrobial Activity of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : A series of azetidin-2-one derivatives were synthesized and evaluated for their antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents (Shah et al., 2014).

Arylsulfonylation of N-isobutylaniline and Its Derivatives : This study investigated the kinetics and mechanism of arylsulfonylation reactions, which could provide insights into how similar functional groups in 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one react under various conditions (Kustova et al., 2002).

特性

IUPAC Name |

3-(benzenesulfonyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S2/c1-13(2)12-24(21,22)15-10-17(11-15)16(18)8-9-23(19,20)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAHZQFIZRJSNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2736096.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide](/img/structure/B2736107.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2736109.png)

![methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2736113.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)